2-{(2Z)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzonitrile
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Overview
Description
2-{2-[(4E)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and a benzonitrile moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-{2-[(4E)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE typically involves the reaction of 1-(4-nitrophenyl)-3-methyl-5-pyrazolone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents.
Scientific Research Applications
2-{2-[(4E)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{2-[(4E)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory responses and microbial growth .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(4E)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE include:
2-[(2E)-2-[(4-chloro-3-nitrophenyl)methylidene]hydrazin-1-yl]-3-(trifluoromethyl)quinoxaline: This compound has a similar hydrazone structure but with different substituents.
2-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]-1,3-benzothiazole: Another hydrazone derivative with a benzothiazole ring. The uniqueness of 2-{2-[(4E)-3-METHYL-1-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]HYDRAZIN-1-YL}BENZONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H12N6O3 |
---|---|
Molecular Weight |
348.32 g/mol |
IUPAC Name |
2-[[5-methyl-2-(4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzonitrile |
InChI |
InChI=1S/C17H12N6O3/c1-11-16(20-19-15-5-3-2-4-12(15)10-18)17(24)22(21-11)13-6-8-14(9-7-13)23(25)26/h2-9,21H,1H3 |
InChI Key |
ORBDGCGWXYWWDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])N=NC3=CC=CC=C3C#N |
Origin of Product |
United States |
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